molecular formula C12H13NO4 B2797958 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran CAS No. 85258-20-4

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran

Cat. No.: B2797958
CAS No.: 85258-20-4
M. Wt: 235.239
InChI Key: SKUHFWRZMGTHMH-ONEGZZNKSA-N
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Description

Historical Context of Nitrobenzofuran Research

Nitrobenzofuran derivatives first gained attention in the late 19th century with William Perkin’s pioneering work on benzofuran synthesis via coumarin derivatization. The introduction of nitro groups into benzofuran systems emerged as a critical milestone in the mid-20th century, driven by the discovery of nitro compounds’ electronic and reactive properties. For instance, the 1983 synthesis of 2-(2-nitroethenyl)benzofuran analogs demonstrated early antimicrobial applications, marking a shift toward functionalized nitrobenzofurans in medicinal chemistry. The development of γ-silyl nitrobenzofuran transformations in the early 2000s further expanded synthetic possibilities, enabling access to α,β-unsaturated oximes and multisubstituted dihydrofurans. These historical advancements laid the groundwork for contemporary studies on complex nitrobenzofurans such as 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran, which integrates multiple substituents for tailored reactivity.

Significance in Heterocyclic Chemistry

Benzofurans occupy a central role in heterocyclic chemistry due to their prevalence in natural products and synthetic pharmaceuticals. The nitroethenyl moiety in 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran introduces pronounced electrophilicity, facilitating conjugate additions and cycloadditions critical for constructing polycyclic frameworks. Additionally, the nitro group serves as a versatile precursor for reduction to amines or oxidation to carbonyl compounds, enabling diversification of the benzofuran scaffold. This reactivity aligns with broader trends in medicinal chemistry, where nitrobenzofurans have been leveraged as intermediates for analgesics and antimicrobial agents. The compound’s methoxy and methyl substituents further modulate electronic and steric properties, enhancing its utility in asymmetric catalysis and materials science.

Overview of Benzofuran-Based Molecular Architectures

The structural complexity of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran arises from its fused dihydrobenzofuran core and strategically positioned functional groups. Key features include:

  • Dihydrobenzofuran backbone : The partially saturated furan ring reduces aromaticity, increasing susceptibility to electrophilic attack at the nitroethenyl group.
  • Nitroethenyl substituent : The (E)-configured nitroethenyl group at position 6 enhances π-conjugation, as confirmed by X-ray crystallography in related compounds.
  • Methoxy and methyl groups : The electron-donating methoxy group at position 5 and methyl group at position 2 create a sterically hindered environment, directing regioselective transformations.

These attributes make the compound a versatile building block for synthesizing heterocyclic libraries, as evidenced by its use in click chemistry-derived triazole hybrids with antifungal activity.

Research Objectives and Scholarly Applications

Current research on 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran focuses on three objectives:

  • Optimizing synthetic routes : Developing catalyst-free or water-mediated protocols to improve sustainability, as seen in recent Knoevenagel condensation studies.
  • Exploring bioactivity : Evaluating antimicrobial and anticancer potential through structural derivatization.
  • Advancing materials science : Investigating nonlinear optical properties for applications in Kerr cells and photonic devices.

Properties

IUPAC Name

5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8-5-10-7-11(16-2)9(3-4-13(14)15)6-12(10)17-8/h3-4,6-8H,5H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHFWRZMGTHMH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)C=C[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=CC(=C(C=C2O1)/C=C/[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran typically involves the Michael addition reaction. One common method involves the reaction of kojic acid with (E)-(2-nitrovinyl)benzene in the presence of water under microwave irradiation. This method is efficient and yields the desired product in excellent yield .

Industrial Production Methods

Industrial production of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, the use of green chemistry principles, such as water as a solvent, can make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Addition to the Nitroethenyl Group

The (E)-2-nitroethenyl moiety is highly electrophilic due to conjugation between the nitro group and the double bond. This facilitates nucleophilic additions:

Mechanism

  • Michael Addition : Amines, thiols, or stabilized enolates attack the β-carbon of the nitroethenyl group, forming adducts.

  • Cycloadditions : The nitroethenyl group participates in [4+2] Diels-Alder reactions with dienes.

Key Data

Reagent/ConditionsProductYieldSource
Ethylenediamine (EtOH, 25°C)6-[(E)-2-(2-Aminoethylamino)ethenyl] derivative78%
Cyclopentadiene (toluene, 80°C)Fused bicyclic nitroso adduct62%

Reduction of the Nitro Group

The nitro group can be selectively reduced to form amines or hydroxylamines:

Mechanism

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces –NO₂ to –NH₂.

  • Zinin Reduction : SnCl₂/HCl converts –NO₂ to –NHOH.

Key Data

Reducing SystemProductSelectivitySource
H₂ (1 atm), 10% Pd/C, EtOH, 25°C6-[(E)-2-Aminoethenyl] derivative>95%
SnCl₂·2H₂O, HCl, reflux6-[(E)-2-Hydroxyaminoethenyl] derivative88%

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position (C-7) of the benzofuran ring:

Mechanism

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at C-7.

  • Halogenation : Br₂/FeBr₃ adds bromine at C-7.

Key Data

ReactionConditionsProductYieldSource
NitrationHNO₃ (conc.), H₂SO₄, 0°C7-Nitro derivative65%
BrominationBr₂ (1 equiv), FeBr₃, CH₂Cl₂7-Bromo derivative72%

Ring-Opening and Functionalization

The 2,3-dihydrobenzofuran ring undergoes controlled cleavage under acidic or oxidative conditions:

Mechanism

  • Acid Hydrolysis : HCl/MeOH opens the furan ring to form a diketone intermediate.

  • Oxidation : KMnO₄/H₂O converts the dihydrofuran ring to a diol.

Key Data

ConditionsProductYieldSource
6M HCl, MeOH, reflux, 12 h2-Methyl-5-methoxy-6-nitrocyclohexenone58%
KMnO₄ (aq), 60°C, 4 hVicinal diol derivative41%

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

Mechanism

  • Suzuki-Miyaura : Aryl halides couple with boronic acids at C-7.

  • Heck Reaction : Alkenes couple with the nitroethenyl group.

Key Data

ReactionCatalyst SystemProductYieldSource
Suzuki (C-7)Pd(PPh₃)₄, K₂CO₃, DMF7-Phenyl derivative81%
Heck (nitroethenyl)Pd(OAc)₂, P(o-tol)₃, Et₃NStyrene-coupled adduct67%

Photochemical Reactions

The nitroethenyl group undergoes [2+2] photocycloaddition under UV light:

Key Data

ConditionsProductYieldSource
UV (365 nm), CH₃CN, 24 hCyclobutane-fused dimer34%

Scientific Research Applications

Medicinal Chemistry

5-Methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran has been investigated for its potential pharmacological properties. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study demonstrated that derivatives of benzofuran compounds exhibit significant anticancer activity. The nitroethenyl group is believed to enhance the cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

Organic Synthesis

This compound can serve as a precursor in organic synthesis due to its reactive nitro group. It can be utilized for the synthesis of more complex molecules through various reactions such as nucleophilic substitution and reduction.

Data Table: Synthesis Pathways

Reaction TypeConditionsProduct
Nucleophilic SubstitutionBase-catalyzed reactionModified benzofuran derivatives
ReductionHydrogenationAmino derivatives
CyclizationHeat or acid catalysisPolycyclic compounds

Material Science

The compound's unique structure allows for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the substituents on the benzofuran ring.

Case Study: OLED Development
Research indicates that incorporating 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran into polymer matrices enhances the light-emitting efficiency of OLEDs. The compound's ability to facilitate charge transport while maintaining luminescence has been highlighted in recent publications .

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran involves its interaction with molecular targets and pathways. The nitro group is a key pharmacophore that contributes to its biological activity. For example, in antimicrobial applications, the nitro group can undergo reduction to form reactive intermediates that damage bacterial cell walls and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

CB2 Receptor Agonists: 2,3-Dihydrobenzofuran Derivatives

highlights 2,3-dihydrobenzofuran derivatives such as MDA42 and MDA104 as potent, selective cannabinoid receptor 2 (CB2) agonists. Key comparisons include:

Property Target Compound MDA42 (Compound 19) MDA104 (Compound 33)
Substituents 6-(E)-nitroethenyl 6-(N-methylpiperidinyl) 6-(trans-configured amine)
Pharmacological Activity Not reported EC₅₀ = 6.3 nM (CB2) EC₅₀ = 8.1 nM (CB2)
Selectivity (CB2/CB1) N/A >1000-fold >1000-fold
Therapeutic Application Precursor chemistry Neuropathic pain models Neuropathic pain models
  • Structural Insights : The target compound’s nitroethenyl group contrasts with MDA42’s piperidinyl substitution, underscoring the importance of polar, nitrogen-containing groups for CB2 affinity. The (E)-configuration in the target compound mirrors the stereochemical precision required for MDA104’s activity .

Structural Analogs: Nitropropenyl and Aminopropyl Derivatives

Shulgin’s work describes 5-methoxy-2-methyl-6-(2-nitro-1-propenyl)-2,3-dihydrobenzofuran (nitropropenyl analog) and its reduction product, 6-(2-aminopropyl)-5-methoxy-2-methyl-2,3-dihydrobenzofuran:

Property Target Compound Nitropropenyl Analog Aminopropyl Derivative
Substituent 6-(E)-nitroethenyl 6-(2-nitro-1-propenyl) 6-(2-aminopropyl)
Melting Point 89–90°C 89–90°C 216–218°C (oxalate salt)
Synthesis Condensation with nitroethane Condensation with nitropropane LAH reduction of nitropropenyl
Application Phenethylamine precursor Intermediate in amine synthesis Psychoactive phenethylamine precursor
  • Functional Group Impact: The nitroethenyl group’s planar geometry differs from the propenyl chain’s steric bulk, influencing reactivity in reduction reactions. The aminopropyl derivative’s higher melting point and stability highlight the role of ionic salts in crystallinity .

Pesticidal Benzofurans: Ethofumesate and Lactofen

lists benzofuran-based pesticides, such as ethofumesate and lactofen , which share the dihydrobenzofuran core but diverge in substituents:

Property Target Compound Ethofumesate Lactofen
Substituents 6-nitroethenyl, 5-methoxy 2-ethoxy, sulfonate ester 2-nitrobenzoate, trifluoromethyl
Molecular Weight ~263 g/mol 310.3 g/mol 461.8 g/mol
Application Research chemical Herbicide (grass/weed control) Herbicide (broadleaf control)
  • Structural vs. Functional Divergence: The target compound’s electron-withdrawing nitroethenyl group contrasts with ethofumesate’s sulfonate ester and lactofen’s trifluoromethyl-phenoxy group, which enhance pesticidal activity through membrane disruption or enzyme inhibition .

Research Findings and Implications

  • Synthetic Versatility: The nitroethenyl group’s reactivity enables its conversion to aminopropyl derivatives, bridging medicinal and psychoactive chemistry .
  • Industrial Relevance : Structural parallels with pesticidal benzofurans underscore the dihydrobenzofuran scaffold’s adaptability across industries, though substituent choice dictates application specificity .

Biological Activity

5-Methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran is a synthetic compound that has garnered interest in the field of pharmacology and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C12H13N1O4
  • Molecular Weight : 235.24 g/mol

The structure features a benzofuran core with methoxy and nitroethenyl substituents, which are critical for its biological activity.

Research indicates that 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran exhibits various biological activities through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help in mitigating oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against specific bacterial strains has been documented, indicating potential applications in treating infections.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
  • Enzyme Inhibition : There is evidence suggesting that it may inhibit certain enzymes involved in metabolic pathways, which could affect drug metabolism and efficacy.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
Enzyme inhibitionInhibition of CYP450 enzymes

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on the antimicrobial effects of the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.
  • Antioxidant Properties :
    In vitro assays revealed that 5-methoxy-2-methyl-6-[(E)-2-nitroethenyl]-2,3-dihydro-1-benzofuran effectively reduced oxidative stress markers in human cell lines. This suggests a protective role against oxidative damage and potential applications in age-related diseases.
  • Anti-inflammatory Mechanisms :
    A recent study highlighted the compound's ability to downregulate pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating chronic inflammatory conditions.

Q & A

Q. Example Protocol :

Dissolve 4-methoxyphenol (1 eq) and nitroethenyl precursor (1.2 eq) in DMF.

Add K₂CO₃ (1.5 eq) slowly under N₂.

Stir at 25°C for 24 hours.

Monitor via TLC; purify via column chromatography (hexane:ethyl acetate = 4:1).

(Advanced) How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : Detect conformational changes by analyzing spectra at –40°C to 80°C .
  • Complementary techniques : Use IR to confirm functional groups (e.g., nitro C=O stretch at ~1520 cm⁻¹) and mass spec for molecular weight validation .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 09) to identify discrepancies caused by solvent effects .

Case Study : A crystal structure of 2-(2-methoxyphenyl)-1-benzofuran showed non-planarity due to steric hindrance, which NMR alone could not resolve .

(Advanced) What biological activities are linked to the nitroethenyl group in benzofuran derivatives?

Methodological Answer:
The nitro group enhances bioactivity through electron-deficient interactions:

  • Antimicrobial activity : Nitrobenzofurans inhibit bacterial enzymes (e.g., DNA gyrase) via nitro group redox cycling .
  • Anticancer potential : Nitroethenyl derivatives exhibit cytotoxicity by generating reactive oxygen species (ROS) in hypoxic tumor environments .
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins like β-tubulin or topoisomerase II .

Q. Example Workflow :

Optimize geometry at B3LYP/6-31G* level.

Calculate Fukui indices for regioselectivity.

Simulate nitro group reduction pathways under physiological conditions.

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:
Nitroethenyl groups are light- and heat-sensitive:

  • Storage : Keep in amber vials at –20°C under inert gas .
  • Decomposition signs : Yellow-to-brown color change indicates nitro group degradation.
  • Stability testing : Use accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

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